N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide
Description
N1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by a benzofuran-2-carbonyl-substituted piperidine moiety linked to an oxalamide core and a thiophen-2-ylmethyl group. Key structural elements include:
- Benzofuran-2-carbonyl group: A bicyclic aromatic system known for enhancing metabolic stability and binding affinity in drug design.
- Piperidin-4-ylmethyl group: A nitrogen-containing heterocycle that can influence solubility and receptor interactions.
This compound’s hybrid structure suggests possible applications in antiviral or flavoring research, though its specific biological activity remains speculative without empirical data.
Properties
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c26-20(21(27)24-14-17-5-3-11-30-17)23-13-15-7-9-25(10-8-15)22(28)19-12-16-4-1-2-6-18(16)29-19/h1-6,11-12,15H,7-10,13-14H2,(H,23,26)(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZSIJMGIXZPEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CS2)C(=O)C3=CC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications for drug development, drawing on diverse sources of information.
Chemical Structure and Properties
The compound features a benzofuran moiety linked to a piperidine ring through a carbonyl group, with a thiophen-2-ylmethyl oxalamide functional group. Its molecular formula is , with a molecular weight of approximately 396.4 g/mol . The structural complexity of this compound suggests potential for diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N4O5 |
| Molecular Weight | 396.4 g/mol |
| CAS Number | 1235649-25-8 |
Biological Activity
The biological activity of this compound has been explored in various studies, indicating its potential as a therapeutic agent.
Anti-inflammatory Activity
Research has shown that compounds similar to this compound exhibit anti-inflammatory properties. For instance, derivatives containing the benzofuran structure have been evaluated for their affinity towards histamine receptors (H3R and H4R), which are promising targets for anti-inflammatory agents in conditions such as asthma and chronic inflammatory diseases. These compounds demonstrated micromolar range affinity, suggesting their potential as dual-action ligands .
Anticancer Potential
Studies have indicated that benzofuran derivatives can inhibit the proliferation of cancer cells. The presence of the piperidine ring enhances the interaction with various biological targets, potentially leading to cytotoxic effects against specific cancer cell lines. For example, related compounds have shown significant cytotoxicity against ovarian and cervical cancer cells .
Case Studies
Several case studies have documented the synthesis and evaluation of compounds related to this compound:
- Synthesis and Evaluation : A study synthesized various benzofuran-piperidine derivatives and evaluated their anti-inflammatory properties in murine models. The results indicated that these compounds significantly reduced eosinophil counts in bronchoalveolar lavage fluid, demonstrating their efficacy in reducing inflammation .
- Cytotoxicity Studies : Another study focused on the cytotoxic effects of benzofuran derivatives against different cancer cell lines. Compounds were tested for their ability to induce apoptosis in cancer cells, revealing promising results that warrant further investigation for therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Derivatives
The following comparison focuses on oxalamide analogs from the evidence, emphasizing substituent effects on synthesis, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison of Oxalamide Derivatives
Key Observations
Structural Diversity and Functional Groups: The target compound’s benzofuran-2-carbonyl group distinguishes it from analogs like 8 (thiazole) and S336 (dimethoxybenzyl). Benzofuran’s rigid aromatic system may enhance receptor binding compared to flexible alkyl chains (e.g., adamantyl in 6) .
Synthesis and Purity :
- Yields for oxalamides in antiviral studies (e.g., 8 at 46%) are moderate, likely due to stereochemical challenges in piperidine-thiazole coupling . The target compound’s synthesis may face similar hurdles.
- High HPLC purity (>90–95%) is consistently reported for pharmaceutical candidates (e.g., 8 , 9 ), reflecting rigorous purification protocols .
Biological and Industrial Applications :
- Antiviral Activity : Piperidine/thiazole-containing oxalamides (e.g., 8 ) inhibit HIV entry by targeting the CD4-binding site, suggesting the target compound’s piperidine-benzofuran moiety could have analogous mechanisms .
- Flavoring Agents : S336 demonstrates that oxalamides with aromatic and heteroaromatic groups (e.g., dimethoxybenzyl, pyridyl) are metabolically stable and safe for food use . The target’s benzofuran-thiophene system may similarly resist hydrolysis .
The target’s benzofuran and thiophene groups, which are less prone to oxidative metabolism than alkyl chains, may further enhance stability.
Preparation Methods
Preparation of Benzofuran-2-carbonyl Chloride
Benzofuran-2-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The reaction typically proceeds at reflux (40–60°C) for 2–4 hours, yielding the acyl chloride in >90% purity.
Functionalization of Piperidine
Piperidin-4-ylmethanol is reacted with benzofuran-2-carbonyl chloride in dichloromethane (DCM) under inert conditions. Triethylamine (TEA) is added to scavenge HCl, facilitating the formation of 1-(benzofuran-2-carbonyl)piperidin-4-yl)methanol. This intermediate is subsequently converted to the corresponding amine via a Gabriel synthesis or Hofmann degradation, achieving yields of 70–85%.
Synthesis of Intermediate B: Thiophen-2-ylmethylamine
Thiophen-2-ylmethanol is treated with phthalimide under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form the phthalimido derivative. Hydrazinolysis then liberates the primary amine, yielding thiophen-2-ylmethylamine with a purity of 95% and isolated yields of 80–90%.
Oxalamide Bond Formation
Reaction of Intermediates A and B with Oxalyl Chloride
A two-step protocol is employed:
- Step 1 : Intermediate A is reacted with oxalyl chloride in tetrahydrofuran (THF) at 0°C to form the monoacyl chloride.
- Step 2 : Intermediate B is added dropwise, followed by stirring at room temperature for 12–24 hours.
Key Conditions :
Alternative Method: Diethyl Oxalate Coupling
Diethyl oxalate serves as a milder oxalating agent. Intermediate A and B are sequentially reacted with diethyl oxalate in ethanol or methanol under reflux, followed by aminolysis. This method offers improved selectivity and reduced side reactions:
| Parameter | Value | Source |
|---|---|---|
| Solvent | Ethanol | |
| Temperature | Reflux (78°C) | |
| Reaction Time | 24 hours | |
| Yield | 68–94% |
Optimization Strategies
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may promote decomposition. Hydroxylic solvents (e.g., ethanol, ethylene glycol) improve yields by stabilizing intermediates via hydrogen bonding.
Catalytic Approaches
Copper(I) iodide and ethylenediamine systems facilitate Ullmann-type couplings, particularly for challenging aryl-amide bonds. A reported protocol using CuI (15 mol%), K₃PO₄, and toluene under reflux achieved 90% yield for analogous oxalamides.
Purification Techniques
Recrystallization from ethanol/water mixtures (3:1 v/v) is preferred, yielding >99% purity. Chromatography on silica gel (ethyl acetate/hexane) resolves diastereomers, if present.
Analytical Characterization
Critical data for verifying the target compound:
- Molecular Formula : C₂₂H₂₃N₃O₄S
- Molecular Weight : 425.5 g/mol
- Melting Point : 169–171°C (literature: 169.9–170.3°C)
- Spectroscopic Data :
Challenges and Mitigation
- Steric Hindrance : Bulky substituents on piperidine and thiophene slow oxalamide formation. Using excess oxalyl chloride (1.5 eq.) and prolonged reaction times (24–48 hours) alleviates this issue.
- Byproduct Formation : Di-oxalamides may form if stoichiometry is unbalanced. Stepwise addition of intermediates and rigorous temperature control minimize byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
